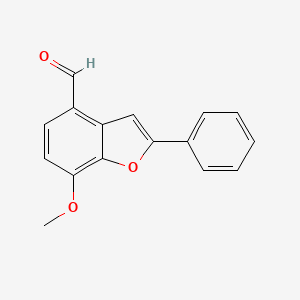
7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 7-methoxy-2-phenylbenzofuran-4-carbaldehyde typically involves the construction of the benzofuran ring followed by the introduction of the methoxy and phenyl groups at specific positions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
7-Methoxy-2-phenylbenzofuran-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.
Biology: Its derivatives have shown promising biological activities, including anti-tumor, antibacterial, and anti-viral properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The biological activities of 7-methoxy-2-phenylbenzofuran-4-carbaldehyde are attributed to its ability to interact with specific molecular targets and pathways. For example, its anti-tumor activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival. The exact mechanism of action can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
7-Methoxy-2-phenylbenzofuran-4-carbaldehyde can be compared with other benzofuran derivatives such as:
2-Phenylbenzofuran: Lacks the methoxy and aldehyde groups, resulting in different chemical and biological properties.
5-Methoxy-2-phenylbenzofuran: Similar structure but with the methoxy group at a different position, which can affect its reactivity and biological activity.
2-Phenylbenzofuran-4-carboxaldehyde:
These comparisons highlight the unique features of 7-methoxy-2-phenylbenzofuran-4-carbaldehyde, such as its specific substitution pattern, which can influence its chemical reactivity and biological activities.
Propriétés
Numéro CAS |
185406-93-3 |
|---|---|
Formule moléculaire |
C16H12O3 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
7-methoxy-2-phenyl-1-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C16H12O3/c1-18-14-8-7-12(10-17)13-9-15(19-16(13)14)11-5-3-2-4-6-11/h2-10H,1H3 |
Clé InChI |
MLLUEKSLVITXGB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)C=O)C=C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



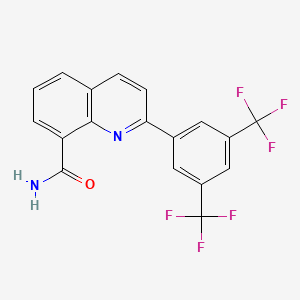

![(1R)-2-(2'-(Dicyclohexylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12886170.png)

![Di-tert-butyl(2',4',6'-tricyclohexyl-3-methoxy-6-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12886188.png)
![N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide](/img/structure/B12886190.png)
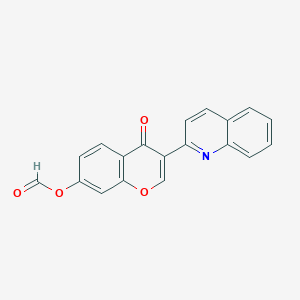
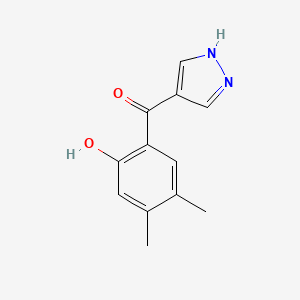
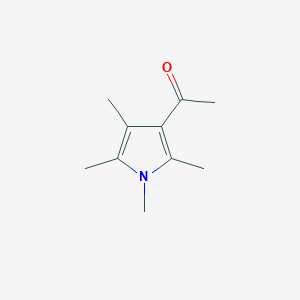
![[1,2,3]Triazolo[1,5-a]pyridin-7-amine](/img/structure/B12886218.png)
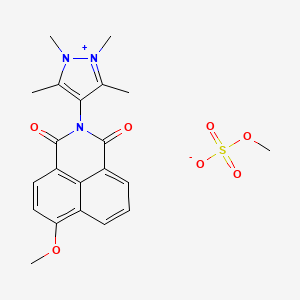
![2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide](/img/structure/B12886235.png)

